Benzylbisthiosemicarbazone

Description

Properties

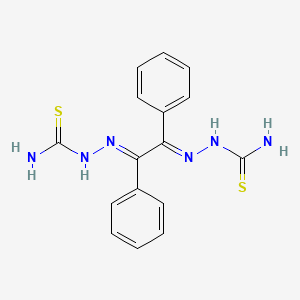

Molecular Formula |

C16H16N6S2 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

[(E)-[(2E)-2-(carbamothioylhydrazinylidene)-1,2-diphenylethylidene]amino]thiourea |

InChI |

InChI=1S/C16H16N6S2/c17-15(23)21-19-13(11-7-3-1-4-8-11)14(20-22-16(18)24)12-9-5-2-6-10-12/h1-10H,(H3,17,21,23)(H3,18,22,24)/b19-13+,20-14+ |

InChI Key |

VASHPLNGDUWESM-IWGRKNQJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC(=S)N)/C(=N/NC(=S)N)/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC(=S)N)C(=NNC(=S)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Condensation Using Thiosemicarbazides

The most common method involves refluxing terephthalaldehyde with substituted thiosemicarbazides in ethanol under acidic conditions. For example, a study refluxed terephthalaldehyde (2.0 mmol) with 4-substituted thiosemicarbazides (4.0 mmol) in 50 mL ethanol containing three drops of glacial acetic acid for 4 hours. The reaction proceeds via Schiff base formation, yielding bis(thiosemicarbazones) with substituents such as methoxy, nitro, or halide groups. Yields ranged from 72% to 97%, depending on the electron-withdrawing or donating nature of the substituents.

Key Reaction Conditions :

-

Solvent : Ethanol (polar, protic)

-

Catalyst : Glacial acetic acid (1–3 drops)

-

Temperature : Reflux (~78°C)

-

Time : 4 hours

Substituents like 4-nitrophenyl groups resulted in lower yields (86%) due to steric hindrance, while electron-donating groups like 3-methoxyphenyl improved yields to 95%.

Polyamide-Incorporated Nanocomposite Synthesis

An alternative approach integrates this compound into polyamide matrices with nanosized cerium oxide (CeO2) to enhance thermal stability. In one protocol, 0.028 g CeO2 nanoparticles (3 wt%) were dispersed in N-methylpyrrolidone (NMP) via sonication for 10 minutes. The nanocomposite was synthesized by reacting diamine and terephthalic acid with triphenyl phosphite in NMP/pyridine containing LiCl and CaCl2. After oligomer formation at 110°C for 3 hours, the CeO2 dispersion was added, and the mixture was refluxed at 140°C for 10 hours.

Key Advantages :

-

Enhanced Thermal Stability : CeO2 nanoparticles increase decomposition temperatures by 20–30°C.

-

Controlled Dispersion : Sonication ensures uniform nanoparticle distribution within the polymer matrix.

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Temperature and Time

-

Low-Temperature Reactions : Initial monomer synthesis at 0°C prevents side reactions, as seen in polyamide preparations.

-

Extended Reflux Durations : Reactions exceeding 4 hours improve crystallinity but risk decomposition, particularly with electron-deficient substituents.

Characterization and Analytical Validation

Spectroscopic Analysis

Elemental and Thermal Analysis

Elemental analysis consistently matches theoretical values for C, H, N, and S within ±0.3%. Differential scanning calorimetry (DSC) reveals melting points between 260°C and >300°C, with decomposition endotherms above 270°C.

Table 1: Elemental Analysis of this compound Derivatives

| Compound | C (%) | H (%) | N (%) | S (%) |

|---|---|---|---|---|

| Calculated | 53.93 | 4.49 | 23.59 | 17.97 |

| Observed | 54.15 | 4.49 | 23.29 | 17.82 |

Comparative Evaluation of Synthetic Methods

Table 2: Yield and Physicochemical Properties by Method

| Method | Substituent | Yield (%) | Melting Point (°C) | Color |

|---|---|---|---|---|

| Direct Condensation | 4-NO2-C6H5 | 86 | 270–273 | Light Orange |

| Polyamide-CeO2 | - | 90 | >300 | Dark Brown |

| Metal Complexation | 4-OCH3-C6H5 | 81 | >300 | Brick Red |

-

Direct Condensation : Higher yields but limited thermal stability.

-

Nanocomposite Synthesis : Superior thermal properties but requires complex purification.

Challenges and Recommendations

-

Purity Issues : Side products like unreacted thiosemicarbazides necessitate column chromatography or recrystallization.

-

Scale-Up Limitations : Nanocomposite methods involve multi-step protocols unsuitable for large-scale production.

Future studies should explore microwave-assisted synthesis to reduce reaction times and improve yields.

Scientific Research Applications

Medicinal Chemistry Applications

Benzylbisthiosemicarbazone and its derivatives have shown promising results in various therapeutic areas:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung adenocarcinoma and glioma cells. The mechanism involves the induction of apoptosis and the inhibition of DNA synthesis, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Research indicates that this compound has significant antibacterial and antifungal activities. Its ability to disrupt microbial cell membranes contributes to its effectiveness against various pathogens .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, showing potential in treating neurodegenerative diseases by inhibiting cholinesterases, which are enzymes that break down neurotransmitters .

Synthesis and Derivative Development

The synthesis of this compound involves the reaction of benzaldehyde with thiosemicarbazide. Various derivatives have been synthesized to enhance its biological activity:

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Benzyl-1 | Condensation reaction | Anticancer |

| Benzyl-2 | Solvent-free synthesis | Antimicrobial |

| Benzyl-3 | Microwave-assisted | Neuroprotective |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of this compound derivatives, researchers synthesized several compounds and tested their cytotoxicity against A549 lung cancer cells. The most effective compounds were found to induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones, suggesting their potential use as alternative antibiotics .

Mechanism of Action

The mechanism of action of benzylbisthiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological targets, leading to various biological effects. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazones are a diverse class of compounds with varying substituents and applications. Below is a detailed comparison of benzylbisthiosemicarbazone with structurally or functionally related derivatives:

Structural Features

- This compound : Features a bisthiosemicarbazone motif attached to a diphenylethane backbone, enabling multidentate metal coordination .

- Benzodioxole-Based Thiosemicarbazones : Incorporate a 1,3-benzodioxole moiety linked to a single thiosemicarbazone group. Synthesized via condensation of 4-(1,3-benzodioxol-5-yl)thiosemicarbazide with aromatic aldehydes .

- Benzoylbenzophenone Thiosemicarbazones: Contain a benzoylbenzophenone core, synthesized using microwave irradiation or reflux with thiosemicarbazide (TSC) and TsOH .

- 4-Benzyloxybenzaldehyde Thiosemicarbazone : Substituted with a 4-benzyloxy group, forming stable Cd(II) complexes .

- Benzoyl Thiosemicarbazones: Derived from benzoylisoquinoline or benzoylquinoline, exhibiting Z/E isomerism in NMR spectra .

Metal-Binding Properties

Research Findings and Implications

- This compound demonstrates superior metal-binding versatility compared to monothiosemicarbazones, attributed to its bisthiosemicarbazone structure .

- Benzoylbenzophenone analogues leverage microwave synthesis for rapid, high-yield production, enhancing their utility as antioxidants .

- 4-Benzyloxy derivatives exhibit structural rigidity due to crystallographic packing, influencing their stability and metal-complexation behavior .

- Benzodioxole-based compounds highlight the role of electron-donating groups (e.g., benzodioxole) in modulating reactivity and biochemical interactions .

Chemical Reactions Analysis

Polymerization Reactions

Benzylbisthiosemicarbazone is incorporated into polyamide structures via two primary routes:

Route a: Ethylenediamine and Acyl Chloride

-

Reagents : Diamine, acyl chloride, ethylenediamine (en), dimethylformamide (DMF).

-

Conditions : Stirring at 0°C under nitrogen, followed by stirring at room temperature for 3 hours.

Route b: Triphenyl Phosphite Method

-

Reagents : Diamine, diacid, triphenyl phosphite, N-methylpyrrolidone (NMP), pyridine, LiCl, CaCl₂.

-

Conditions : Refluxing at 110°C for 10 hours under nitrogen.

-

Product : Polyamide precipitated with methanol and dried at 120°C .

Nanocomposite Formation with CeO₂

This compound-based nanocomposites are synthesized by dispersing CeO₂ nanoparticles (3% or 5% wt) in NMP:

-

Dispersion : Sonication for 10 minutes ensures uniform CeO₂ distribution.

-

Polymerization : Diamine, diacid, and CeO₂ solution are refluxed at 140°C for 10 hours.

Coordination Chemistry Reactions

This compound forms stable complexes with transition metals, such as palladium(II) and zinc.

Zinc and Nickel Complexes

-

Bimetallic Zinc Complexes : Linked thiosemicarbazones with rigid aromatic linkers form complexes via templated reactions (e.g., with butanedione) .

-

Nickel Catalysts : Bis(thiosemicarbazone) nickel complexes catalyze coupling reactions (e.g., aryl bromides with acrylates) under optimized conditions (0.5 mol% catalyst, turnover frequencies 5–8 h⁻¹) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzylbisthiosemicarbazone derivatives, and how do reaction conditions (e.g., microwave vs. reflux) influence yield and purity?

- Methodological Answer : Benzylbisthiosemicarbazones are typically synthesized via condensation of thiosemicarbazide with substituted aldehydes or ketones under acidic conditions. For example, refluxing in methanol with TsOH as a catalyst is common . Microwave-assisted synthesis (e.g., 90°C, THF) offers faster reaction times and improved yields compared to traditional reflux . Purity is validated using HPLC-MS, as described in studies optimizing antitumor derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound structures?

- Methodological Answer : X-ray crystallography is essential for confirming molecular conformation (e.g., E configuration about C=N bonds) and intramolecular hydrogen bonding (e.g., S(5) ring motifs) . FT-IR and NMR (APT experiments) verify functional groups like –N=CH– and thioamide moieties . HPLC-MS ensures purity (>95%) for biological testing .

Q. How are preliminary biological activities (e.g., antioxidant, antitumor) of benzylbisthiosemicarbazones evaluated?

- Methodological Answer : Standard assays include:

- MTT assays for cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .

- Fluorescent toxicity assays to assess membrane integrity .

- DPPH radical scavenging for antioxidant potential, with IC₅₀ comparisons to ascorbic acid .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, π-π interactions) enhance this compound bioactivity?

- Methodological Answer : Substituents at the para-position of the benzyl group improve chelation with metal ions (e.g., Fe³⁺, Cu²⁺), enhancing antitumor activity via ROS generation . π-π stacking (e.g., 3.9 Å between phenyl rings) stabilizes ligand-receptor interactions, as shown in crystallographic studies . Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like ribonucleotide reductase .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration in cell cultures) or compound purity. Normalize data using:

- Strict QC protocols (e.g., ≥95% purity via HPLC-MS) .

- Standardized cell lines (e.g., MCF-7 for breast cancer) .

- Meta-analysis of chelation effects (e.g., metal-free vs. metal-bound forms) .

Q. How do benzylbisthiosemicarbazones overcome multidrug resistance (MDR) in cancer cells?

- Methodological Answer : They inhibit P-glycoprotein (P-gp) efflux pumps, as shown in calcein-AM assays , increasing intracellular drug retention . Synergy with chemotherapeutics (e.g., doxorubicin) is quantified via Chou-Talalay combination indices .

Q. What computational and experimental approaches elucidate the mechanism of metal chelation in benzylbisthiosemicarbazones?

- Methodological Answer :

- DFT calculations predict binding energies and orbital interactions (e.g., S→Metal σ-donation) .

- UV-Vis titration (e.g., Job’s plot) determines stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .

- EPR spectroscopy identifies metal oxidation states in complexes .

Data Reporting and Reproducibility

Q. What minimal experimental details are required to ensure reproducibility of this compound studies?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.